![molecular formula C24H30N4O B5979297 2-{1-(2-methylbenzyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B5979297.png)
2-{1-(2-methylbenzyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-(2-methylbenzyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol is a chemical compound that has been extensively studied for its potential use in scientific research applications. This compound is commonly referred to as MMB-4 and is a selective agonist of the μ-opioid receptor. The μ-opioid receptor is a protein that is found in the central nervous system and is responsible for mediating the effects of opioids such as morphine and fentanyl. MMB-4 has been shown to have a high affinity for the μ-opioid receptor and has been used in a variety of research studies to investigate the role of this receptor in various physiological and biochemical processes.
Mecanismo De Acción
The mechanism of action of MMB-4 is related to its ability to activate the μ-opioid receptor. When MMB-4 binds to the μ-opioid receptor, it causes a conformational change in the receptor that leads to the activation of downstream signaling pathways. These signaling pathways are responsible for producing the physiological and biochemical effects of MMB-4.
Biochemical and Physiological Effects
The biochemical and physiological effects of MMB-4 are related to its ability to activate the μ-opioid receptor. When MMB-4 activates the μ-opioid receptor, it can produce a variety of effects, including pain relief, sedation, and euphoria. These effects are similar to those produced by other opioids such as morphine and fentanyl.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MMB-4 in lab experiments is that it is a selective agonist of the μ-opioid receptor. This means that it can be used to investigate the specific role of this receptor in physiological and biochemical processes without affecting other opioid receptors. However, a limitation of using MMB-4 is that it is a relatively new compound and there is still limited information available on its properties and effects.
Direcciones Futuras
There are several potential future directions for research involving MMB-4. One area of interest is the role of the μ-opioid receptor in addiction and substance abuse. MMB-4 has already been shown to reduce the amount of alcohol consumed by rats, and further research could investigate its potential use in treating addiction to other substances such as opioids and cocaine. Another area of interest is the potential use of MMB-4 in the treatment of pain. MMB-4 has been shown to reduce the severity of neuropathic pain in rats, and further research could investigate its potential use in treating chronic pain conditions in humans.
Métodos De Síntesis
The synthesis of MMB-4 involves a multi-step process that has been described in detail in several research papers. The initial step involves the reaction of 2-(2-methylbenzyl)piperazine with 4-(1H-pyrazol-1-yl)benzaldehyde to form an intermediate product. This intermediate is then reacted with 2-bromoethanol to form the final product, 2-{1-(2-methylbenzyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol.
Aplicaciones Científicas De Investigación
MMB-4 has been used in several scientific research studies to investigate the role of the μ-opioid receptor in various physiological and biochemical processes. One study found that MMB-4 was able to reduce the severity of neuropathic pain in rats by activating the μ-opioid receptor. Another study found that MMB-4 was able to reduce the amount of alcohol consumed by rats, suggesting that the μ-opioid receptor may play a role in alcohol addiction.
Propiedades
IUPAC Name |
2-[1-[(2-methylphenyl)methyl]-4-[(4-pyrazol-1-ylphenyl)methyl]piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O/c1-20-5-2-3-6-22(20)18-27-15-14-26(19-24(27)11-16-29)17-21-7-9-23(10-8-21)28-13-4-12-25-28/h2-10,12-13,24,29H,11,14-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZHWOVYHKGTOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2CCO)CC3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-(2-methylbenzyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.